molecular formula C10H13BO4 B1592731 4-(Propoxycarbonyl)phenylboronic acid CAS No. 91062-38-3

4-(Propoxycarbonyl)phenylboronic acid

Cat. No. B1592731
CAS RN: 91062-38-3
M. Wt: 208.02 g/mol
InChI Key: XJEONFAJOXSZDX-UHFFFAOYSA-N
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Description

4-(Propoxycarbonyl)phenylboronic acid is a chemical compound with the molecular formula C10H13BO4 . It is a solid substance and is typically stored under inert gas .


Molecular Structure Analysis

The InChI code for 4-(Propoxycarbonyl)phenylboronic acid is 1S/C10H13BO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3 . This indicates the presence of a propoxycarbonyl group attached to a phenylboronic acid.


Physical And Chemical Properties Analysis

4-(Propoxycarbonyl)phenylboronic acid has a molecular weight of 208.02 . It is a solid substance and is typically stored under inert gas .

Scientific Research Applications

Catalyst for Dehydrative Amidation

4-(Propoxycarbonyl)phenylboronic acid, similar to other phenylboronic acids, may be utilized in catalytic processes. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been reported as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that related phenylboronic acids could be applied in peptide synthesis and amidation reactions to enhance efficiency and selectivity (Wang et al., 2018).

Targeted Drug Delivery

Phenylboronic acids, including 4-(Propoxycarbonyl)phenylboronic acid, are explored for their potential in targeted drug delivery systems. A study on phenylboronic acid-functionalized polymeric micelles demonstrated their ability to target HepG2 cells selectively, promoting enhanced drug uptake. This suggests that derivatives of phenylboronic acid could be crucial in developing targeted therapies for liver cancer and other diseases (Zhang et al., 2013).

Glucose-responsive Systems

Phenylboronic acids are instrumental in constructing glucose-responsive materials, crucial for insulin delivery and managing diabetes. The specific interaction between phenylboronic acid and glucose molecules makes it a valuable component in designing responsive drug delivery systems, potentially improving diabetes treatment outcomes (Ma & Shi, 2014).

Optical Modulation and Sensing

The unique properties of phenylboronic acids extend to optical applications, where they are used to modulate the fluorescence of carbon nanotubes in response to saccharide binding. This capability can be harnessed for developing advanced sensors and imaging tools, potentially allowing for the non-invasive monitoring of biological analytes (Mu et al., 2012).

Advanced Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials have found extensive use in biosensors and drug delivery, leveraging the reversible complexation with polyols. This chemical interaction enables the creation of sophisticated diagnostic tools and therapeutic platforms, particularly in targeting specific disease markers (Lan & Guo, 2019).

Catalysis in Organic Synthesis

Phenylboronic acid acts as an efficient catalyst in synthesizing tetrahydrobenzo[b]pyrans, highlighting its role in facilitating chemical reactions with environmental and operational benefits. Such applications underscore the versatility of phenylboronic acids in synthetic chemistry, offering pathways to produce various organic compounds efficiently and sustainably (Nemouchi et al., 2012).

Safety And Hazards

4-(Propoxycarbonyl)phenylboronic acid is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(4-propoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEONFAJOXSZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629638
Record name [4-(Propoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Propoxycarbonyl)phenylboronic acid

CAS RN

91062-38-3
Record name [4-(Propoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(propoxycarbonyl)phenyl]boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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